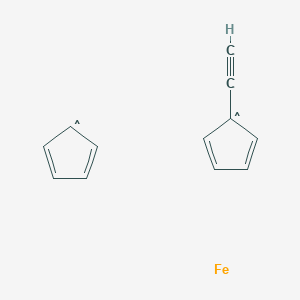

Ferrocenylethyne

Description

Ferrocenylethyne (C₁₁H₁₀Fe) is a metallorganic compound consisting of a ferrocene moiety (two cyclopentadienyl rings sandwiching an iron atom) linked to an ethynyl group (–C≡C–). Its synthesis typically involves palladium-catalyzed cross-coupling reactions or hydrolysis of intermediates. For example, (1-chloro-2-formylvinyl)ferrocene (71) undergoes basic hydrolysis to yield this compound (72) with 88% efficiency . This compound is notable for its redox activity, conjugation properties, and versatility in constructing extended π-systems for materials science applications, such as sensors, catalysts, and electroactive polymers .

Properties

InChI |

InChI=1S/C7H5.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,3-6H;1-5H; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWSJSDVVFIFRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C[C]1C=CC=C1.C1=C[CH]C=C1.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Fe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocenylethyne can be synthesized through several methods. One common method involves the Sonogashira coupling reaction, where ferrocene is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere .

Another method involves the carbonylative coupling of aryl iodides with this compound, catalyzed by palladium chloride. This reaction uses sodium dodecyl sulphonate as a surfactant and water as the solvent, providing a more environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ferrocenylethyne undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ferrocenylacetylene derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alkene or alkane derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Substitution reactions typically involve nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions include ferrocenylacetylene derivatives, ferrocenylalkenes, ferrocenylalkanes, and various substituted ferrocenyl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Ferrocenyl derivatives, including ferrocenylethyne, exhibit promising anticancer properties. Research indicates that these compounds can enhance the efficacy of chemotherapeutic agents by modifying their physicochemical properties. For instance, studies have shown that ferrocenyl compounds can selectively target cancer cells while minimizing toxicity to healthy cells. The incorporation of ferrocenyl groups into drug structures has been linked to increased bioactivity against various cancer types, including breast and prostate cancers .

Antimicrobial Properties

this compound has also been investigated for its antimicrobial potential. The compound's ability to disrupt bacterial cell membranes and inhibit enzymatic activity makes it a candidate for developing new antibacterial agents. Studies demonstrate that ferrocenyl derivatives can effectively combat resistant strains of bacteria, highlighting their therapeutic promise in treating infections .

Materials Science

Electrochemical Applications

this compound is utilized in electrochemical sensors due to its redox-active nature. The compound's electrochemical behavior allows for the detection of various analytes, including glucose and heavy metals, through oxidation-reduction reactions. This application is particularly relevant in developing biosensors for medical diagnostics and environmental monitoring .

Polymer Chemistry

In polymer science, this compound serves as a building block for synthesizing redox-active polymers. These polymers exhibit unique electronic properties that can be harnessed in applications such as organic photovoltaics and conductive materials. The incorporation of ferrocenyl units enhances the thermal stability and conductivity of the resulting materials .

Catalysis

Catalytic Activity

this compound has been explored as a catalyst in various organic reactions, including cross-coupling and hydrogenation processes. The presence of the ferrocenyl moiety can facilitate electron transfer, making these reactions more efficient. Research indicates that ferrocenyl-based catalysts demonstrate high activity and selectivity, which is crucial for synthesizing complex organic molecules .

Asymmetric Catalysis

The application of this compound in asymmetric catalysis is another area of interest. Studies have shown that incorporating ferrocenyl groups into chiral ligands can enhance enantioselectivity in reactions such as Diels-Alder and Michael additions. This property is particularly valuable in pharmaceutical synthesis, where the production of enantiomerically pure compounds is essential .

Case Studies

Mechanism of Action

The mechanism of action of ferrocenylethyne involves its ability to participate in redox reactions due to the presence of the ferrocene moiety. The compound can undergo reversible oxidation and reduction, which is crucial for its applications in catalysis and sensing. The ethynyl group also allows for further functionalization, enabling the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Electrochemical Properties

Ferrocenylethyne exhibits distinct redox behavior due to the electron-withdrawing ethynyl linker. Ag/AgCl for this compound derivatives, attributed to the stabilization of the oxidized ferrocenium state by the ethynyl group . In contrast:

Table 1: Electrochemical Comparison

| Compound | Redox Potential (V vs. Ag/AgCl) | Electron Communication | Reference |

|---|---|---|---|

| This compound | +0.45 | Moderate | |

| Ferrocenylethene | +0.32 | Weak | |

| Dithis compound | +0.44, +0.48 | Negligible |

Biological Activity

Ferrocenylethyne, a compound featuring a ferrocenyl moiety linked to an ethynyl group, has garnered attention in recent years for its diverse biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Synthesis of this compound

This compound is synthesized through various methods that typically involve the coupling of ferrocenyl derivatives with ethynyl groups. One common approach is the Sonogashira coupling reaction, which allows for the formation of carbon-carbon bonds between a ferrocenyl halide and an alkyne. The general reaction scheme can be summarized as follows:

Where represents a halogen atom, and is an alkyl or aryl group.

2. Biological Activities

This compound exhibits a range of biological activities, including anticancer, antimalarial, and antioxidant properties. The following subsections summarize key findings from research studies.

2.1 Anticancer Activity

Research indicates that this compound derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study reported that ferrocenyl derivatives showed IC50 values ranging from 0.6 to 0.7 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

- Mechanism : The mechanism of action is believed to involve the generation of oxidative stress within cancer cells, leading to apoptosis. Ferrocenium ions, produced during redox reactions, play a crucial role in this process by acting as electron carriers that induce cellular damage .

2.2 Antimalarial Activity

This compound has also been evaluated for its antimalarial properties:

- Research Findings : Hybrid compounds containing ferrocenyl moieties linked to antimalarial agents have shown enhanced efficacy compared to their non-ferrocenyl counterparts. For example, certain ferrocenyl derivatives exhibited IC50 values significantly lower than traditional antimalarial drugs .

- Mechanism : The incorporation of the ferrocenyl group enhances solubility and bioavailability, facilitating better interaction with malaria parasites.

2.3 Antioxidant Properties

The antioxidant activity of this compound has been attributed to its ability to scavenge free radicals:

- Study Results : In vitro assays demonstrated that ferrocenyl compounds effectively reduced oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

- Implications : These properties make this compound a candidate for further research in neurodegenerative diseases where oxidative stress is a contributing factor.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound derivatives:

| Compound Type | IC50 (µM) | Biological Activity |

|---|---|---|

| Ferrocenyl derivative (MCF-7) | 0.6 - 0.7 | Anticancer |

| Ferrocenyl hybrid (Antimalarial) | < 1 | Antimalarial |

| Ferrocenyl antioxidant | N/A | Antioxidant |

The data indicate that minor modifications in the substituents on the cyclopentadienyl ring significantly influence cytotoxicity and biological efficacy.

4. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in cancer treatment and infectious disease management. Its ability to generate oxidative stress and interact with cellular pathways positions it as a valuable scaffold for drug development. Ongoing research into its mechanisms and potential applications continues to unveil new therapeutic possibilities.

5. References

- Kopf-Maier et al., "Cytotoxic Properties of Ferrocenes," Journal of Medicinal Chemistry, 2009.

- Neuse et al., "Antimalarial Activity of Ferrocenes," Antimicrobial Agents, 2019.

- Köpf-Maier et al., "Biological Activity of Ferrocene Derivatives," Bioorganic & Medicinal Chemistry, 2020.

- MDPI Publications, "Ferrocenes in Biological Applications," 2020.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.